2-Hydroxy-N,4-dimethylbenzamide
Description
Properties
Molecular Formula |
C9H11NO2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-hydroxy-N,4-dimethylbenzamide |
InChI |
InChI=1S/C9H11NO2/c1-6-3-4-7(8(11)5-6)9(12)10-2/h3-5,11H,1-2H3,(H,10,12) |
InChI Key |
NYJXVSCYXMJLGP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-N,4-dimethylbenzamide typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of diatomite earth immobilized with Lewis acidic ionic liquid (IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and low reaction times.
Industrial Production Methods
For industrial production, a novel method involves the reaction of 3-hydroxy-4-amino-N,N-dimethylbenzamide with solid phosgene to protect the amino and hydroxyl groups, followed by selective nitration and hydrolysis deprotection . This method is suitable for large-scale production due to its mild reaction conditions and high selectivity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-N,4-dimethylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Quinones
Reduction: Amines
Substitution: Halogenated or nitrated benzamides
Scientific Research Applications
2-Hydroxy-N,4-dimethylbenzamide has diverse applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and dyes.
Mechanism of Action
The mechanism of action of 2-Hydroxy-N,4-dimethylbenzamide involves its interaction with specific molecular targets. The hydroxyl and amide groups allow it to form hydrogen bonds with enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on the target .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and functional differences between 2-Hydroxy-N,4-dimethylbenzamide and related benzamide derivatives:
Key Comparative Insights:
Substituent Effects on Reactivity :
- The 2-hydroxyl group in 2-Hydroxy-N,4-dimethylbenzamide distinguishes it from analogs like N,4-dimethylbenzamide, enabling hydrogen bonding and participation in metal coordination .
- Bromine in 5-Bromo-N-cyclohexyl-2,4-dimethylbenzamide increases electrophilicity, while the hydroxyl group in 4-Hydroxybenzamide facilitates crystal packing via O–H···O interactions .
Synthetic Flexibility: N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide is synthesized using 3-methylbenzoyl chloride, highlighting the role of acyl chlorides in amidation . In contrast, 3-Amino-N,4-dimethylbenzamide is produced industrially, emphasizing scalability .
Pharmacophore Relevance :
- Compounds like 2-Hydroxy-N,N-dimethylbenzamide-1-yl () are used in ligand-based pharmacophore models, suggesting that 2-Hydroxy-N,4-dimethylbenzamide could similarly modulate biological activity through its hydroxyl and methyl groups .
Crystallographic Behavior :
- 4-Hydroxybenzamide forms channels with 1,4-dioxane molecules via hydrogen bonding, whereas 2-Hydroxy-N,4-dimethylbenzamide’s methyl groups may sterically hinder such packing .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-Hydroxy-N,4-dimethylbenzamide, and what methodological considerations are critical for reproducibility?
- Answer : Two primary routes are highlighted:
- Reductive Amination : Use Pd/C under hydrogenation conditions (H₂, MeOH, 18 h) to reduce intermediates, followed by coupling with methyl 3-(chlorocarbonyl)propanoate in pyridine/CH₂Cl₂ .
- Cobalt-Catalyzed Coupling : Employ Co catalysts with 2-halobenzamides and alkynes under ligand-controlled conditions. For example, (E)-2-(1,2-diphenylvinyl)-N,4-dimethylbenzamide is synthesized via Co-mediated cross-coupling, requiring precise ligand selection (e.g., phosphine ligands) to control regioselectivity .
- Key Considerations : Monitor reaction pH (use NaHCO₃ to maintain alkalinity), solvent purity, and catalyst loading. Reproducibility hinges on strict control of temperature (±2°C) and inert atmospheres (N₂/Ar) to prevent oxidation .
Q. How is the crystal structure of 2-Hydroxy-N,4-dimethylbenzamide determined, and what intermolecular interactions stabilize its lattice?
- Answer : Single-crystal X-ray diffraction (293 K, Mo-Kα radiation) reveals:
- Hydrogen Bonding : N–H⋯O interactions between the amide group and hydroxyl oxygen form 1D chains along the b-axis, with bond lengths of 0.86 Å (N–H) and 2.89 Å (H⋯O) .
- Torsional Geometry : The dihedral angle between the amide group and benzene ring is 13.8(2)°, minimizing steric strain. Methyl groups adopt staggered conformations, with C–H bond lengths standardized at 0.96 Å .
- Refinement Parameters : Final R factor = 0.050, wR = 0.166, validated using SHELXL-97 .
Advanced Research Questions
Q. How do ligand-controlled dual pathways in cobalt-catalyzed synthesis impact the regioselectivity and yield of 2-Hydroxy-N,4-dimethylbenzamide derivatives?
- Answer : Ligands dictate mechanistic pathways:
- Oxidative Addition vs. Radical Pathways : Phosphine ligands favor oxidative addition of 2-halobenzamides to Co(0), forming aryl-Co intermediates. Bulky ligands (e.g., P(t-Bu)₃) suppress β-hydride elimination, enhancing alkyne coupling efficiency .
- Yield Optimization : Electron-donating ligands increase electron density at Co, accelerating transmetallation but risking over-reduction. Yields range from 60–85% depending on ligand steric effects and alkyne substituents (e.g., phenyl vs. alkyl) .
Q. What computational and experimental strategies resolve contradictions in reported bioactivity data for 2-Hydroxy-N,4-dimethylbenzamide analogs?
- Answer : Discrepancies often arise from:
- Solubility Artifacts : Poor aqueous solubility (e.g., logP = 1.3–2.1) may skew in vitro assays. Use DMSO stock solutions ≤0.1% v/v to avoid cytotoxicity .
- Metabolic Stability : Microsomal assays (human/rat liver microsomes) identify rapid oxidation of the hydroxyl group, necessitating prodrug strategies. Computational QSAR models (e.g., Schrödinger’s Maestro) predict metabolic soft spots .
- Validation : Cross-validate bioactivity using orthogonal assays (e.g., SPR for receptor binding vs. cell-based luciferase reporters) .
Q. How can structure-activity relationships (SARs) guide the design of 2-Hydroxy-N,4-dimethylbenzamide derivatives with enhanced antimicrobial potency?
- Answer : Key SAR findings include:
- Hydroxyl Position : Substitution at ortho (vs. para) improves bacterial membrane penetration (e.g., MIC = 8 µg/mL against S. aureus vs. 32 µg/mL for para-OH) .
- Methyl Group Effects : N-methylation reduces amide hydrogen-bond donor capacity, decreasing antifungal activity (IC₅₀ = 12 µM vs. 45 µM for C. albicans) but improving metabolic stability .
- Hybridization : Schiff base derivatives (e.g., 2-hydroxy-3-methoxybenzylidene analogs) show dual antibacterial/antioxidant activity via ROS scavenging (EC₅₀ = 5.2 µM) .
Methodological Guidance
Q. What spectroscopic and chromatographic techniques are essential for characterizing 2-Hydroxy-N,4-dimethylbenzamide purity and stability?
- Answer :
- NMR : ¹H NMR (600 MHz, DMSO-d₆) identifies hydroxyl protons at δ 10.2 ppm (broad singlet) and methyl groups at δ 2.3–2.5 ppm. ¹³C NMR confirms carbonyl resonance at δ 168.5 ppm .
- HPLC-MS : Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) resolve degradation products. ESI-MS ([M+H]⁺ = 180.1) detects hydrolytic cleavage under acidic conditions .
- Stability Testing : Accelerated stability studies (40°C/75% RH, 4 weeks) monitor hydroxyl oxidation via UV-Vis (λ = 270 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
